2-(4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[[1-phenyl-2-(triazol-2-yl)ethyl]sulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c19-18(24)13-27-15-6-8-16(9-7-15)28(25,26)22-17(12-23-20-10-11-21-23)14-4-2-1-3-5-14/h1-11,17,22H,12-13H2,(H2,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJWDSSVINRVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)ethylamine
The triazole-ethylamine moiety is synthesized through a two-step sequence:
Step 1: Propargylation of Benzylamine
Benzylamine reacts with propargyl bromide in tetrahydrofuran (THF) at 0°C, catalyzed by triethylamine, yielding N-propargylbenzylamine (85% yield).
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
N-Propargylbenzylamine undergoes click chemistry with 2H-azidoethanol in the presence of Cu(I) (CuSO₄·5H₂O/sodium ascorbate), forming the 1,2,3-triazole ring. Subsequent hydrolysis with 6M HCl removes protecting groups, yielding the target ethylamine derivative (72% yield).
Synthesis of 4-(Chlorosulfonyl)phenol
Chlorosulfonation of phenol is achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions:
Reaction Conditions
- Temperature: 0–5°C (exothermic control)
- Molar ratio: 1:1.2 (phenol:ClSO₃H)
- Solvent: Dichloromethane (DCM)
- Yield: 68%
Mechanistic Insight
Electrophilic aromatic substitution occurs at the para position due to sulfonic acid's strong electron-withdrawing effect, followed by chloride displacement.
Formation of 2-Chloro-N-(4-hydroxyphenyl)acetamide
This intermediate is prepared via Schotten-Baumann acylation:
Procedure
- 4-Aminophenol (1.0 eq) in 10% NaOH solution
- Chloroacetyl chloride (1.2 eq) added dropwise at 0°C
- Stirred for 2 hr, pH maintained at 8–9
- Precipitate filtered and recrystallized from ethanol/water (1:3)
Yield : 82%
Coupling Reactions and Final Assembly
Sulfamoylation of the Phenolic Intermediate
The phenolic oxygen undergoes sulfamoylation with 4-(chlorosulfonyl)phenol under basic conditions:
Optimized Protocol
| Parameter | Value | Source |
|---|---|---|
| Solvent | Anhydrous DCM | |
| Base | Pyridine (3.0 eq) | |
| Temperature | 0°C → RT | |
| Reaction Time | 12 hr | |
| Yield | 74% |
Mechanistically, pyridine neutralizes HCl byproduct, driving the reaction toward sulfonate ester formation.
Amidation and Acetamide Formation
The final acetamide group is introduced via nucleophilic displacement:
Reaction Scheme
- 2-Chloro-N-(4-sulfamoylphenoxy)acetamide (1.0 eq)
- 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine (1.1 eq)
- KI (0.1 eq) in DMF, 80°C, 6 hr
Yield : 65%
Key Observations
Optimization of Reaction Conditions
Critical parameters influencing yield and purity were systematically evaluated (Table 1):
Table 1: Comparative Analysis of Sulfamoylation Conditions
| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Pyridine | DCM | 0→25 | 12 | 74 | 98 | |
| Et₃N | THF | 25 | 18 | 62 | 95 | |
| DMAP | Acetone | 40 | 8 | 68 | 97 |
Pyridine in DCM provided optimal results due to superior byproduct sequestration.
Analytical Characterization
The final compound was validated through:
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
2-(4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazole-Containing Acetamide Derivatives
a) 2-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide
- Structure : Replaces the ethyl group in the target compound with an azetidine (4-membered ring), altering steric and electronic properties.
- Molecular Weight : 337.36 g/mol (C₁₃H₁₅N₅O₄S), slightly lower than the target compound due to the smaller azetidine ring.
b) 1H-1,2,3-Triazol-1-yl-N-Phenylacetamide Derivatives
- Structure: Features a triazole directly linked to acetamide via a phenyl group. Lacks the sulfamoyl-phenoxy bridge.
- Synthesis : Utilizes click chemistry (azide-alkyne cycloaddition), ensuring high regioselectivity and yield .
- Biological Relevance : Triazole-acetamide hybrids are often explored for antimicrobial or anticancer activity, though specific data for this derivative is unavailable .
Benzimidazole-Sulfonyl Acetamides
a) 2-{4-[(6-Methoxybenzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3y)
- Structure: Incorporates a benzimidazole ring with methoxy substitutions, linked via sulfonyl to phenoxyacetamide.
- Physical Properties : Melting point 159–161°C (decomposition), indicating thermal stability.
- Synthesis : Multi-step process involving sulfonation and coupling reactions, differing from triazole-based syntheses .
b) Pyridyl-Substituted Analogs (3j, 3k)
1,2,4-Triazole Derivatives
a) 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-1,2,4-triazol-3-ylsulfanyl]acetamide
- Structure : Features a 1,2,4-triazole isomer with chlorophenyl and tolyl groups, linked via sulfanyl to acetamide.
Peptidomimetic Acetamides
a) N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
Comparative Analysis Table
Research Findings and Implications
- Structural Flexibility: The sulfamoyl-phenoxyacetamide scaffold allows modular substitution, enabling tuning of bioactivity. Triazole rings enhance metabolic stability compared to imidazole or pyridine analogs .
- Synthetic Challenges : Benzimidazole derivatives require complex sulfonation steps, whereas triazole-acetamides benefit from efficient click chemistry .
- Biological Gaps: While anti-exudative and anti-inflammatory activities are noted for some analogs , the target compound’s specific pharmacological profile remains unstudied.
Biological Activity
2-(4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring , which is known for its stability and biological activity. The structural formula can be represented as follows:
Key Structural Components
- Triazole moiety : Contributes to the compound's biological activity.
- Sulfamoyl group : Enhances solubility and potential interactions with biological targets.
- Phenoxyacetic acid derivative : Provides additional functional groups for interaction.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing the triazole moiety exhibit significant anticancer properties. Specifically, sulfamoylated triazoles have been shown to act as potent inhibitors of steroid sulfatase (STS) , an enzyme implicated in breast cancer progression.
Case Study: Inhibition of Steroid Sulfatase
In a study assessing various sulfamoylated triazole derivatives, one compound demonstrated an IC50 value of 0.21 nM , indicating high potency against STS in MCF-7 breast cancer cells. The study highlighted that compounds with halogen substitutions at specific positions on the aromatic ring exhibited enhanced inhibitory effects .
Antimicrobial Activity
The triazole class has also been studied for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains due to their ability to disrupt cell wall synthesis.
Comparative Analysis of Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several triazole derivatives against common pathogens:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 µg/mL |
| Compound B | Escherichia coli | 5 µg/mL |
| This compound | Pseudomonas aeruginosa | 7 µg/mL |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in cancer cell proliferation and microbial survival.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes effectively.
- Formation of Stable Complexes : The triazole ring can form hydrogen bonds with biomolecules, enhancing binding affinity to target proteins.
Recent Advances
Research continues to explore modifications of the triazole structure to improve efficacy and reduce toxicity. Ongoing studies are focused on:
- Structural Optimization : Enhancing selectivity for cancer cells over normal cells.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 2-(4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide?
- Synthesis Steps : The synthesis typically involves multi-step organic reactions, including:
- Protection/Deprotection : Shielding reactive groups (e.g., amines) during sulfamoylation .
- Sulfamoylation : Coupling the sulfamoyl group to the phenyl ring under controlled pH and temperature to avoid side reactions .
- Triazole Integration : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce the 1,2,3-triazole moiety .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Methods :
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring and sulfamoyl linkage (e.g., H-NMR for proton environments, C-NMR for carbonyl and aromatic carbons) .
- HPLC : Quantify purity (>95% required for pharmacological assays) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and detect impurities .
Q. What preliminary assays are recommended for evaluating its biological activity?
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, with triazole derivatives showing enhanced apoptosis induction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Key Modifications :
- Triazole Substitution : Replace the phenyl group with electron-withdrawing groups (e.g., -NO) to enhance receptor binding .
- Sulfamoyl Linker : Test shorter/longer alkyl chains to balance solubility and membrane permeability .
- Methodology :
- Molecular Docking : Simulate interactions with target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) using AutoDock Vina .
- In Vivo Models : Validate SAR findings in zebrafish xenografts for tumor suppression .
Q. What experimental designs address contradictions in reported biological data?
- Case Study : Discrepancies in IC values across studies may arise from:
- Assay Conditions : Variability in serum concentration or incubation time .
- Cell Line Heterogeneity : Use standardized cell banks (e.g., ATCC) and include positive controls (e.g., doxorubicin) .
Q. How can researchers optimize reaction conditions for scalable synthesis?
- Parameters to Optimize :
- Temperature : Elevated temperatures (80–100°C) for sulfamoylation improve reaction rates but risk decomposition; monitor via TLC .
- Solvent Systems : Switch from DMF to THF for greener chemistry, reducing purification steps .
Q. What strategies mitigate instability in aqueous or biological matrices?
- Degradation Pathways : Hydrolysis of the acetamide group at physiological pH (7.4) .
- Stabilization Methods :
- Prodrug Design : Mask the acetamide as a tert-butyl carbamate for enhanced serum stability .
- Lyophilization : Formulate as a lyophilized powder with trehalose to prevent hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
